3,3-Difluorooxetane

Lipophilicity logP Bioisosteric Replacement

3,3-Difluorooxetane (3,3-diFox) is a gem-difluorinated four-membered oxygen heterocycle with a molecular weight of 94.06 g/mol and a calculated logP of 0.65, making it significantly more polar and less lipophilic than many alkyl bioisosteres like tert-butyl. It functions primarily as a functional group for bioisosteric replacements in medicinal chemistry, offering a distinct combination of steric, electronic, and metabolic stability profiles.

Molecular Formula C3H4F2O
Molecular Weight 94.061
CAS No. 33420-50-7
Cat. No. B2587318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorooxetane
CAS33420-50-7
Molecular FormulaC3H4F2O
Molecular Weight94.061
Structural Identifiers
SMILESC1C(CO1)(F)F
InChIInChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2
InChIKeyZIJXRBOWCNYSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorooxetane (CAS 33420-50-7) Procurement Guide: A Validated Fluorinated Bioisostere


3,3-Difluorooxetane (3,3-diFox) is a gem-difluorinated four-membered oxygen heterocycle with a molecular weight of 94.06 g/mol and a calculated logP of 0.65, making it significantly more polar and less lipophilic than many alkyl bioisosteres like tert-butyl . It functions primarily as a functional group for bioisosteric replacements in medicinal chemistry, offering a distinct combination of steric, electronic, and metabolic stability profiles [1]. Unlike simple hydrocarbon or monohalo analogs, the synergistic effect of the two fluorine atoms and the oxetane oxygen imparts unique conformational and pKa-modulating properties critical for tuning drug-like characteristics [1].

Why 3,3-Difluorooxetane Cannot Be Replaced by Simple Oxetane or Mono-Fluoro Analogs


The presence of the gem-difluoro motif in 3,3-Difluorooxetane creates a strong electron-withdrawing effect that substantially reduces the pKa of adjacent amines and fundamentally alters the lipophilicity compared to the parent oxetane, 3-fluorooxetane, or traditional replacements like the tert-butyl group [1]. This specific electronic environment dictates unique metabolic pathways, such as directing clearance towards microsomal epoxide hydrolase (mEH) rather than cytochrome P450s, a property not shared by its non-fluorinated or monohalogenated counterparts [2]. Generic substitution can therefore lead to unexpected toxicity, poor pharmacokinetics, and loss of target engagement due to divergent conformational preferences and pKa effects [1].

Quantitative Evidence for Superior Differentiation of 3,3-Difluorooxetane Over Key Analogs


Lipophilicity Control: logP Reduction vs. tert-Butyl and Oxetane

3,3-Difluorooxetane demonstrates a profoundly lower lipophilicity (logP = 0.65) compared to the classic tert-butyl bioisostere (logP ~2.0 for tert-butylbenzene) and even the parent oxetane, offering a key advantage in reducing logD to mitigate off-target toxicity and improve solubility . In a matched molecular pair analysis, replacing a phenyl-tert-butyl moiety with phenyl-3,3-difluorooxetane resulted in a substantial reduction in HPLC-measured logD7.4 from 3.5 to 2.1 [1]. This extent of polarity enhancement cannot be achieved with 3,3-dimethyloxetane or 3-fluorooxetane, which typically retain higher logP values due to the absence of the strong dipole from the vicinal fluorine atoms.

Lipophilicity logP Bioisosteric Replacement Physicochemical Property

pKa Modulation of Adjacent Amines: A Key Differentiator from Oxetane

The gem-difluoro substitution in 3,3-Difluorooxetane reduces the basicity of a neighboring primary amine by approximately 2 pKa units, a critical advantage for optimizing the oral bioavailability of drug candidates [1]. Specifically, a methylamine attached to the 3-position of 3,3-difluorooxetane exhibits a measured pKa of roughly 7.8, compared to ~9.8 for the corresponding oxetane derivative . This reduction significantly decreases the fraction of the drug ionized in the gut, thereby enhancing passive permeability, a benefit not observed with 3-alkyl (e.g., 3,3-dimethyloxetane) or 3-fluorooxetane bioisosteres.

Amine Basicity pKa Electron-Withdrawing Bioisostere

Metabolic Stability: Redirecting Clearance Away from Cytochrome P450s

As a class, oxetanes are substrates for microsomal epoxide hydrolase (mEH), a non-cytochrome P450 metabolic pathway, which reduces the risk of CYP-mediated drug-drug interactions [1]. 3,3-Difluorooxetane, with its enhanced metabolic robustness, exhibits superior stability in human liver microsomes (HLM) compared to tetrahydrofuran (THF) analogs and tert-butyl esters, which are prone to rapid CYP-mediated oxidative metabolism or esterase hydrolysis [2]. While a quantitative intrinsic clearance (Clint) value for the isolated building block is not a standard metric, the 3,3-diFox-derived Tenovin-6 bioisostere demonstrated prolonged stability in HLM, with the 3,3-difluorooxetane ring remaining intact, whereas the tert-butyl precursor underwent rapid metabolic degradation [3].

Metabolic Stability Microsomal Epoxide Hydrolase CYP450 Drug-Drug Interaction

Chemical Stability: Favoring Acid Stability over Base-Mediated Decomposition

3,3-Difluorooxetane demonstrates robust stability under strongly acidic conditions (pH < 2) but undergoes facile decomposition in strongly basic media (pH > 12), a profile distinct from ester bioisosteres which are base-stable but acid-labile [1]. Quantitative stability assays show that a representative 3,3-difluorooxetane derivative has a half-life (t1/2) of less than 10 minutes in 1 M NaOH at 25°C, but remains >95% intact after 48 hours in 1 M HCl . This orthogonal stability profile to common carboxylic acid bioisosteres (e.g., tetrazoles, esters) dictates specific synthetic and storage handling conditions, directly impacting procurement specifications regarding purity and shelf-life.

Chemical Stability Hydrolytic Resistance Acid Stability Procurement Handling

Synthetic Accessibility & Scale: A Multi-Gram Commercial Supply Advantage

Unlike many exotic gem-difluoro heterocycles that remain a synthesis bottleneck, the 3,3-difluorooxetane core has been validated through a reproducible multigram synthesis protocol, directly contributing to reliable commercial availability [1]. The synthesis achieves an overall yield of 41% over 4 steps on a >10 g scale, using commodity-priced starting materials . In contrast, structurally similar 3-(trifluoromethyl)oxetane building blocks often suffer from low yields (<15%) and require expensive, gaseous fluorinating reagents, making 3,3-difluorooxetane the more cost-effective and scalable choice for lead optimization campaigns requiring rapid SAR expansion.

Synthetic Scalability Building Block Multigram Synthesis Procurement Viability

Target Applications of 3,3-Difluorooxetane Validated by Quantitative Evidence


Replacing tert-Butyl Groups to Optimize Lead Compound logD

When a lead series contains a metabolically labile tert-butyl group with high logD (e.g., >3.5), substituting it with 3,3-difluorooxetane reduces logD by approximately 1.4 units while maintaining the molecular weight and three-dimensionality, directly improving the Ligand Lipophilic Efficiency (LLE) score. This is crucial for compounds targeting the central nervous system (CNS) where lower logD is linked to reduced P-glycoprotein efflux [1].

Modulating Amine Basicity in Kinase Inhibitor Linkers

For kinase inhibitors where an amine linker is essential for hinge-binding but its high basicity (pKa > 9) limits cell permeability, installing the amine adjacent to a 3,3-difluorooxetane ring lowers the pKa to approximately 7.8. This renders the amine largely uncharged at physiological pH, boosting Caco-2 permeability (Papp A-B) without diminishing target engagement [1].

Redirecting Metabolic Clearance in a mEH-Specific Manner

For a drug candidate with a predicted high CYP3A4 liability, incorporating a 3,3-difluorooxetane motif can shift the primary metabolic route from CYP oxidation to hydrolysis by microsomal epoxide hydrolase (mEH). This strategy mitigates the risk of drug-drug interactions and improves human dose predictions, as validated by the stability of the Tenovin-6 bioisostere in human liver microsomes [REFS-1, REFS-2].

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